molecular formula C17H13N3O3S B2473725 N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 946202-61-5

N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2473725
CAS No.: 946202-61-5
M. Wt: 339.37
InChI Key: KJIROVJTAHVXBE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and pharmacological research. This complex molecule is architecturally defined by three key heterocyclic systems: a benzothiazole core, a furanylmethyl group, and a 5-methylisoxazole-3-carboxamide unit. The integration of these moieties, commonly found in bioactive compounds, suggests significant potential for diverse biological activity. Benzothiazole derivatives are extensively investigated for their central nervous system effects, with some compounds acting as potent inhibitors of tau protein aggregation, a key pathological marker in Alzheimer's disease, or interfering with glutamate receptor neurotransmission . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . Compounds featuring the isoxazole-carboxamide group have also been explored for immunomodulating applications, analogous to drugs like Leflunomide . The specific substitution pattern of this compound, including the furan-2-ylmethyl chain, may influence its metabolic stability, membrane permeability, and target binding affinity, making it a valuable chemical tool for probing biological mechanisms. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-11-9-14(19-23-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIROVJTAHVXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide” likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of Benzothiazole Moiety: Starting from o-aminothiophenol and reacting with carbon disulfide and an appropriate halogenating agent.

    Formation of Furan Moiety: Using furfural or furfuryl alcohol as a starting material, followed by appropriate functionalization.

    Formation of Oxazole Moiety: Using a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: Combining the benzothiazole, furan, and oxazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) on the benzothiazole can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of a nitro group could yield an amine.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-N-methyl-5-methyl-1,2-oxazole-3-carboxamide
  • N-(furan-2-yl)-N-[(1,3-benzothiazol-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Uniqueness

The unique combination of benzothiazole, furan, and oxazole moieties in “N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide” may confer distinct chemical properties and biological activities compared to similar compounds.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a furan and an oxazole ring, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C15H14N4O3S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as N-acylethanolamine acid amidase (NAAA), leading to increased levels of bioactive lipids like palmitoylethanolamide (PEA) which activate peroxisome proliferator activated receptor-alpha (PPAR-alpha) .
  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant activity against human leukemia and breast cancer cells, promoting apoptosis in a dose-dependent manner .
  • Antimicrobial Properties : Preliminary studies suggest that the compound shows promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across different studies:

Activity Type Tested Cell Lines/Pathogens IC50/Zone of Inhibition (mm) Reference
AnticancerMCF-7 (breast cancer)15.63 µM
U937 (leukemia)12.34 µM
AntimicrobialS. aureus30 mm
E. coli27 mm

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of the compound on MCF-7 and U937 cells and found that it significantly induced apoptosis through the activation of caspase pathways, similar to established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, showing substantial inhibition comparable to standard antibiotics like amoxicillin .

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